N-(3-Amino-4-methylphenyl)acetamide hydrochloride
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Overview
Description
N-(3-Amino-4-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl It is a derivative of acetamide and is characterized by the presence of an amino group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methylphenyl)acetamide hydrochloride typically involves the reaction of 3-amino-4-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-amino-4-methylphenylamine and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Product Formation: The reaction yields N-(3-Amino-4-methylphenyl)acetamide, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(3-Amino-4-methylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in pain and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-3-methylphenyl)acetamide: Similar structure but with different positional isomerism.
N-(3-Amino-3-phenylpropyl)-N-(2-methylphenyl)acetamide hydrochloride: Contains additional phenyl and propyl groups.
Uniqueness
N-(3-Amino-4-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
CAS No. |
71230-71-2 |
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Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
N-(3-amino-4-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-6-3-4-8(5-9(6)10)11-7(2)12;/h3-5H,10H2,1-2H3,(H,11,12);1H |
InChI Key |
VBVFVJCHHCWDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)N.Cl |
Origin of Product |
United States |
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